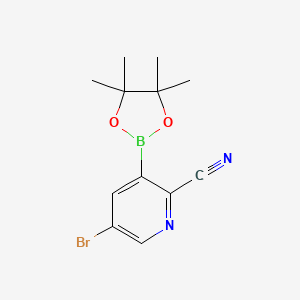

5-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile

Description

5-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile (CAS 863868-53-5) is a boron-containing heterocyclic compound with the molecular formula C₁₂H₁₄BBrN₂O₂ and a molecular weight of 308.967 g/mol . It features a pyridine core substituted with a bromine atom at the 5-position, a nitrile group at the 2-position, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) moiety at the 3-position. This structure renders it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl systems critical in pharmaceuticals and materials science . Key physical properties include a density of 1.4±0.1 g/cm³ and a boiling point of 411.4±45.0 °C at 760 mmHg .

Properties

IUPAC Name |

5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BBrN2O2/c1-11(2)12(3,4)18-13(17-11)9-5-8(14)7-16-10(9)6-15/h5,7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZMOPGRMQMRPEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BBrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90745079 | |

| Record name | 5-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90745079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863868-53-5 | |

| Record name | 5-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90745079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Material and Initial Functionalization

The synthesis typically begins with 2-chloronicotinonitrile or 2-bromonicotinonitrile as the core scaffold. The halogen at the 2-position (chlorine or bromine) serves as a reactive site for subsequent cross-coupling reactions. The nitrile group remains intact during initial steps, providing a handle for further functionalization.

- Halogenated pyridine derivatives (e.g., 2-bromonicotinonitrile)

- Catalysts: Palladium-based complexes such as Pd(PPh₃)₄ or Pd(dppf)Cl₂

- Solvents: Toluene, dioxane, or DMF

- Base: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

Alternative Synthetic Approaches

Direct C–H Activation: Recent advances enable direct functionalization at the 3-position via C–H activation strategies, bypassing halogenation steps. This method employs transition-metal catalysts such as palladium or rhodium, with directing groups to achieve regioselectivity.

Use of Organometallic Reagents: In some cases, organolithium or Grignard reagents are employed to introduce the boronate group, although these methods are less common due to potential side reactions with nitrile groups.

Post-Functionalization and Purification

Following the coupling, the product is purified via silica gel chromatography using solvents like hexane/ethyl acetate. Characterization includes NMR spectroscopy and mass spectrometry to confirm the structure.

Data Table Summarizing Preparation Conditions

| Step | Reagents | Catalyst | Solvent | Temperature | Time | Notes |

|---|---|---|---|---|---|---|

| Halogenation | 2-chloronicotinonitrile or 2-bromonicotinonitrile | N/A | N/A | Room temp to reflux | 2–4 hours | Optional halogenation step |

| Suzuki Coupling | Halogenated pyridine + boronic ester | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Toluene/dioxane/water | 80–100°C | 12–24 hours | Under inert atmosphere |

| Purification | N/A | N/A | N/A | N/A | Column chromatography | Using hexane/ethyl acetate |

Research Findings and Optimization

Research indicates that the choice of palladium catalyst and base significantly influences yield and selectivity. For example, Pd(dppf)Cl₂ combined with potassium carbonate in a dioxane/water mixture often provides higher yields and cleaner reactions. Microwave-assisted synthesis has also been explored to reduce reaction times, with reports showing successful coupling within 1–2 hours under optimized conditions.

Notes and Considerations

- The nitrile group is sensitive to strongly basic or nucleophilic conditions; thus, reaction conditions are optimized to prevent hydrolysis or side reactions.

- The purity of boronic acid esters affects coupling efficiency; high-purity reagents yield better products.

- Post-reaction purification is crucial to remove palladium residues and unreacted starting materials.

Chemical Reactions Analysis

5-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents and conditions.

Coupling Reactions: The dioxaborolane moiety allows for Suzuki-Miyaura coupling reactions, which are commonly used to form carbon-carbon bonds.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions depending on the reagents used.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and various organic solvents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Organic Synthesis

5-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile serves as an important intermediate in the synthesis of complex organic molecules. It is particularly useful in developing pharmaceuticals and agrochemicals due to its ability to undergo various transformations.

Medicinal Chemistry

The compound is being explored for potential applications in drug development. Its structural features allow it to interact with biological targets effectively. Research indicates that derivatives of this compound may exhibit bioactive properties that warrant further investigation.

Material Science

In material science, this compound is utilized in synthesizing advanced materials such as polymers and nanomaterials. Its incorporation into materials can enhance properties like conductivity and mechanical strength, making it valuable for applications in electronics and structural materials.

Cross-Coupling Reactions

The presence of the dioxaborolane moiety enables its use in Suzuki-Miyaura coupling reactions. This reaction is crucial for forming carbon-carbon bonds and is widely employed in creating diverse organic compounds necessary for various applications.

Bioconjugation Techniques

The compound plays a role in bioconjugation methods where biomolecules are attached to surfaces or other molecules. This technique is essential in drug delivery systems and diagnostic applications.

Case Studies

Several studies have highlighted the effectiveness of this compound in different research contexts:

| Study Title | Focus Area | Findings |

|---|---|---|

| Design and Synthesis of Novel Derivatives | Medicinal Chemistry | Investigated derivatives showed enhanced biological activity against specific targets. |

| Applications in Polymer Science | Material Science | Demonstrated improved mechanical properties in polymer composites incorporating the compound. |

| Cross-Coupling Reactions | Organic Synthesis | Successfully utilized in synthesizing complex organic frameworks through efficient carbon-carbon bond formation. |

Mechanism of Action

The mechanism of action of 5-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromine atom and the dioxaborolane moiety are key sites for chemical reactivity, allowing the compound to undergo substitution, coupling, and other reactions. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes .

Comparison with Similar Compounds

2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS 1449475-29-9)

5-Bromo-3-(trifluoromethyl)picolinaldehyde (CAS N/A)

3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile (CAS 1356066-65-3)

- Molecular Formula : C₁₂H₁₄BFN₂O₂

- Key Differences :

- Substitutes bromine with fluorine at the 5-position.

- Lower molecular weight (291.06 g/mol) due to fluorine’s smaller atomic mass.

Functional Analogs

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile (CAS 741709-63-7)

5-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine (CAS 1072152-50-1)

- Molecular Formula : C₁₃H₁₆BBrN₂O₂

- Key Differences :

- Incorporates a pyrrolo[2,3-b]pyridine scaffold instead of pyridine.

- Higher molecular weight (322.99 g/mol) due to the fused ring system.

- Applications : Valued in kinase inhibitor synthesis for its planar, conjugated structure .

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications |

|---|---|---|---|---|---|

| 5-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile | 863868-53-5 | C₁₂H₁₄BBrN₂O₂ | 308.97 | Br, B(pin), CN | Suzuki couplings, drug intermediates |

| 2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | 1449475-29-9 | C₁₃H₁₅BClNO₂ | 271.53 | Cl, B(pin), CN | Aromatic coupling, agrochemicals |

| 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile | 1356066-65-3 | C₁₂H₁₄BFN₂O₂ | 291.06 | F, B(pin), CN | High-speed cross-coupling reactions |

| 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile | 741709-63-7 | C₁₂H₁₅BN₂O₂ | 230.07 | B(pin), CN | Halogen-free coupling precursors |

| 5-Bromo-3-(trifluoromethyl)picolinaldehyde | N/A | C₇H₃BrF₃NO | 254.00 | Br, CF₃, CHO | Fluorinated drug synthesis |

Research Findings and Trends

- Reactivity in Cross-Coupling : The bromine atom in the target compound enhances oxidative addition efficiency in palladium-catalyzed reactions compared to chloro analogs, as evidenced by higher yields in Suzuki-Miyaura couplings .

- Electronic Effects : Fluorinated analogs (e.g., 3-fluoro derivative) exhibit faster reaction kinetics due to increased electron deficiency, but bromine’s balance of reactivity and stability makes it preferable for scalable synthesis .

- Market Trends : Boronate esters like the target compound are in high demand for kinase inhibitor development , with projected growth in the pharmaceutical sector through 2025 .

Biological Activity

5-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile is a chemical compound that has garnered attention in various fields of research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

- Molecular Formula : C₁₁H₁₅BBrN₂O₂

- Molecular Weight : 283.96 g/mol

- Melting Point : 71-75 °C

- Purity : Assays typically report purity levels around 90% to >98% .

The biological activity of this compound is largely attributed to its interactions at the molecular level. Key mechanisms include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular processes. For example, compounds with similar structures have been shown to inhibit topoisomerases and kinases, which are critical in DNA replication and repair .

- DNA Binding : Some studies suggest that boron-containing compounds can bind to DNA and interfere with its function. This may lead to apoptosis in cancer cells or inhibition of pathogen growth .

- Antimicrobial Properties : Preliminary data indicates that this compound may exhibit antimicrobial activity against various pathogens. It is hypothesized that the dioxaborolane moiety enhances its ability to penetrate bacterial membranes .

Pharmacological Profile

The pharmacological profile of this compound includes:

- Absorption : High gastrointestinal absorption has been reported.

- Blood-Brain Barrier (BBB) Penetration : The compound is a BBB permeant, suggesting potential neuropharmacological applications .

- Cytochrome P450 Interaction : It has been identified as a substrate for CYP3A4 but not for other major CYP enzymes .

Anticancer Activity

A study investigating the anticancer properties of related compounds found that boron-containing derivatives can induce cell cycle arrest and apoptosis in various cancer cell lines. The mechanism was linked to the disruption of microtubule dynamics and interference with the mitotic spindle formation .

Antimicrobial Efficacy

Research on similar dioxaborolane derivatives demonstrated significant antibacterial activity against Gram-positive bacteria. The proposed mechanism involves disruption of bacterial cell wall synthesis and increased membrane permeability .

Data Summary Table

Q & A

Q. What are the key synthetic applications of 5-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile in cross-coupling reactions?

This compound is primarily used in Suzuki-Miyaura cross-coupling reactions due to its boronic ester moiety. The bromine atom acts as a leaving group, enabling coupling with aryl/heteroaryl halides or triflates in the presence of palladium catalysts. For example, it can form biaryl structures for pharmaceuticals or optoelectronic materials. Key considerations include:

Q. How can the molecular structure of this compound be confirmed experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELXL for refinement and OLEX2 for structure solution and visualization. Challenges include:

- Disorder in the dioxaborolane ring : Apply restraints during refinement.

- Twinning : Use TWIN laws in SHELXL for data correction .

Q. What analytical techniques are recommended to assess purity and identity?

- ¹H/¹³C NMR : Verify boronic ester integration and absence of hydrolysis byproducts.

- HPLC-MS : Detect trace impurities (e.g., debrominated derivatives).

- Elemental analysis : Confirm stoichiometry (C, H, N, Br, B) .

Advanced Research Questions

Q. How does the electron-withdrawing nitrile group influence reactivity in cross-coupling?

The nitrile group increases electrophilicity at the bromine site, accelerating oxidative addition with Pd⁰. However, it may reduce electron density in the boronic ester, slowing transmetallation. Mitigation strategies:

Q. What are the challenges in using this compound for polymer synthesis?

When polymerizing via Suzuki coupling (e.g., with dihalides), steric hindrance from the tetramethyl dioxaborolane group can limit chain propagation. Solutions include:

Q. How can conflicting data on coupling yields under similar conditions be resolved?

Contradictions often arise from hidden variables :

- Oxygen sensitivity : Use Schlenk techniques to prevent boronic ester oxidation.

- Substrate purity : Pre-purify via column chromatography (silica gel, hexane/EtOAc).

- Catalyst lot variability : Test multiple Pd sources (e.g., Strem vs. Sigma-Aldrich) .

Methodological Case Studies

Case Study: Optimizing Storage Conditions for Long-Term Stability

Problem : Hydrolysis of the boronic ester occurs during storage.

Solution :

- Store under inert gas (Ar) at –20°C in anhydrous THF or DCM.

- Add molecular sieves (3Å) to absorb moisture .

Case Study: Resolving Low Solubility in Cross-Coupling Reactions

Problem : Poor solubility in toluene/EtOH mixtures.

Solution :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.